molecular formula C13H18BNO3 B14849121 (4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester

(4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14849121
M. Wt: 247.10 g/mol
InChI Key: XHAHFMSEYFVMLJ-UHFFFAOYSA-N
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Description

(4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further modified with a formyl and a methyl group. The pinacol ester moiety provides stability and facilitates its use in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of boronic esters, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF).

    Oxidation: Potassium permanganate, water.

    Reduction: Sodium borohydride, methanol.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxymethyl derivatives.

Scientific Research Applications

(4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both formyl and methyl groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems

Properties

Molecular Formula

C13H18BNO3

Molecular Weight

247.10 g/mol

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde

InChI

InChI=1S/C13H18BNO3/c1-9-6-10(8-16)7-11(15-9)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3

InChI Key

XHAHFMSEYFVMLJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C)C=O

Origin of Product

United States

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